molecular formula C8H8N2 B593368 Pyridine, 4-isocyano-3,5-dimethyl- CAS No. 130670-82-5

Pyridine, 4-isocyano-3,5-dimethyl-

Katalognummer: B593368
CAS-Nummer: 130670-82-5
Molekulargewicht: 132.166
InChI-Schlüssel: JRGQJAWARVFOTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 4-isocyano-3,5-dimethyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of an isocyano group at the 4-position and two methyl groups at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-isocyano-3,5-dimethyl- typically involves the introduction of the isocyano group into the pyridine ring. One common method is the reaction of 3,5-dimethylpyridine with a suitable isocyanide reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the isocyano group.

Industrial Production Methods

Industrial production of Pyridine, 4-isocyano-3,5-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 4-isocyano-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to other functional groups.

    Substitution: The isocyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

Pyridine, 4-isocyano-3,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Pyridine, 4-isocyano-3,5-dimethyl- involves its interaction with molecular targets through its isocyano group. This group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine, 3,5-dimethyl-: Lacks the isocyano group, making it less reactive in certain chemical reactions.

    Pyridine, 4-isocyano-2,6-dimethyl-: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

Pyridine, 4-isocyano-3,5-dimethyl- is unique due to the presence of both the isocyano group and the specific positioning of the methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

130670-82-5

Molekularformel

C8H8N2

Molekulargewicht

132.166

IUPAC-Name

4-isocyano-3,5-dimethylpyridine

InChI

InChI=1S/C8H8N2/c1-6-4-10-5-7(2)8(6)9-3/h4-5H,1-2H3

InChI-Schlüssel

JRGQJAWARVFOTF-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=C1[N+]#[C-])C

Synonyme

Pyridine, 4-isocyano-3,5-dimethyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.